Fumonisin B1-13C4
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Overview
Description
Fumonisin B1-13C4 is a stable isotope-labeled analog of Fumonisin B1, a mycotoxin primarily produced by the fungi Fusarium verticillioides and Fusarium proliferatum. Fumonisin B1 is known for contaminating maize and other cereal crops, posing significant health risks to humans and animals. The stable isotope labeling in this compound allows for more precise tracking and analysis in scientific research.
Biochemical Analysis
Biochemical Properties
Fumonisin B1-13C4 is a structural analog of sphingosine and a potent inhibitor of ceramide synthases . It disrupts sphingolipid metabolism and causes disease in plants and animals . It has been used as a probe to investigate sphingolipid metabolism in yeast and animals .
Cellular Effects
This compound has been shown to affect the biophysical properties, migration, and cytoskeletal structure of human umbilical vein endothelial cells . It can inhibit the viability of these cells in a dose-dependent manner . After treatment with this compound, the hypotonic resistance, cell surface charges, cell membrane fluidity, and migration ability were weakened, whereas the reactive oxygen species (ROS) levels were significantly increased .
Molecular Mechanism
The toxic effects of this compound are generally thought to occur primarily by interfering with the biosynthesis and metabolism of sphingolipids . This compound is similar in structure to sphingosine and sphinganine, and it can competitively inhibit the activity of ceramide synthetase .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a significant impact on cell growth and cell shape, and a delay in cell division . The effects of this compound on cells can be observed over time, with changes in cell viability, biophysical properties, migration ability, and ROS levels .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For example, a study showed that a non-cytotoxic dosage of this compound aggravated ochratoxin A-induced nephrocytotoxicity and apoptosis via a ROS-dependent JNK/MAPK signaling pathway .
Metabolic Pathways
This compound is involved in the metabolic pathways of sphingolipids . It disrupts sphingolipid metabolism by inhibiting ceramide synthase, leading to alterations in the levels of various sphingolipids .
Transport and Distribution
This compound is synthesized in planta by fungi and can be taken up by roots and disseminated inside seedlings, possibly affecting the fungus–host interaction prior to the first contact between the pathogen and seedling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of high-purity Fumonisin B1 involves extracting the compound from maize cultures inoculated with Fusarium moniliforme. The extraction is typically done using a mixture of acetonitrile and water (50:50, v/v). The extract is then purified using MAX cartridges. Chromatographic preparative procedures on a Unitary C18 column and a SB-CN column are performed to eliminate other interferents and obtain high-purity compounds .
Industrial Production Methods: Industrial production of Fumonisin B1 involves large-scale cultivation of Fusarium verticillioides or Fusarium proliferatum on maize substrates. The fungi produce Fumonisin B1, which is then extracted and purified using similar methods as described above. The process is optimized to yield high-purity Fumonisin B1 suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Fumonisin B1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for various research purposes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Fumonisin B1.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of Fumonisin B1.
Scientific Research Applications
Fumonisin B1-13C4 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving sphingolipid metabolism and mycotoxin analysis.
Biology: Helps in understanding the biological effects of Fumonisin B1 on cellular processes, including apoptosis and autophagy.
Medicine: Investigated for its role in diseases caused by mycotoxin contamination, such as liver and kidney cancers.
Industry: Used in the development of detection methods for mycotoxin contamination in food and feed products.
Mechanism of Action
Fumonisin B1 exerts its effects by inhibiting ceramide synthase, an enzyme crucial for sphingolipid metabolism. This inhibition disrupts the synthesis of complex sphingolipids, leading to the accumulation of sphinganine and sphingosine . These disruptions cause oxidative stress, endoplasmic reticulum stress, and cellular autophagy, ultimately leading to cell death . The molecular targets include ceramide synthase and various signaling pathways involved in cell survival and apoptosis .
Comparison with Similar Compounds
Fumonisin B2: Another mycotoxin produced by Fusarium species, structurally similar to Fumonisin B1 but with slight variations in the side chains.
Fumonisin B3: Similar to Fumonisin B1 but differs in the hydroxylation pattern on the backbone.
Fumonisin B4: A less common analog with different toxicological properties.
Uniqueness of Fumonisin B1-13C4: The stable isotope labeling of this compound makes it unique for precise tracking and quantification in research studies. This feature allows for more accurate analysis of the compound’s behavior and effects in various biological systems.
Properties
CAS No. |
1324564-22-8 |
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Molecular Formula |
C34H59NO15 |
Molecular Weight |
725.807 |
IUPAC Name |
(2R)-2-[2-[(5R,6R,7S,9S,11R,16R,18S,19S)-19-amino-6-[(3R)-3-carboxy-4-hydroxycarbonylbutanoyl]oxy-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C34H59NO15/c1-5-6-9-20(3)32(50-31(44)17-23(34(47)48)15-29(41)42)27(49-30(43)16-22(33(45)46)14-28(39)40)13-19(2)12-24(36)10-7-8-11-25(37)18-26(38)21(4)35/h19-27,32,36-38H,5-18,35H2,1-4H3,(H,39,40)(H,41,42)(H,45,46)(H,47,48)/t19-,20+,21-,22+,23+,24+,25+,26-,27-,32+/m0/s1/i14+1,15+1,28+1,29+1 |
InChI Key |
UVBUBMSSQKOIBE-MRKPEMRISA-N |
SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Synonyms |
(2R,2’R)-1,2,3-Propanetricarboxylic Acid 1,1’-[(1S,2R)-1-[(2S,4R,9R,11S,12S)-12-Amino-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] Ester-13C4; Macrofusine-13C4; |
Origin of Product |
United States |
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